4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
Overview
Description
Synthesis Analysis
The synthesis of 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran and its derivatives typically involves strategies that introduce bulky groups to increase steric hindrance, preventing concentration quenching and enhancing luminescence efficiency. For instance, a novel route for synthesizing a closely related red emitter, DCM, utilized ethyl phenylacrylate intermediate, indicating the adaptability of synthetic routes to achieve high purity compounds for organic electroluminescent devices (Guo-jun, 2007).
Molecular Structure Analysis
The molecular structure of dicyanomethylene-pyran derivatives is crucial for their optical properties. These compounds exhibit a donor-π-acceptor structure, leading to significant intramolecular charge transfer. This structural feature is responsible for their broad absorption spectra and high quantum yields. Symmetric derivatives have been shown to possess larger hyperpolarizabilities than expected, contributing to their nonlinear optical properties (Moylan et al., 1996).
Chemical Reactions and Properties
These compounds participate in reactions that exploit their conjugated system and electron-withdrawing groups. For example, the reaction with α-amino acids and their esters by Michael addition showcases their reactivity and potential for further functionalization (Metwally et al., 1991). Additionally, their ability to undergo photoisomerization and solvation dynamics in different environments highlights their versatile chemical behavior, which is crucial for applications in sensing and photovoltaics (Zhou et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solvation dynamics and photostability, are influenced by their molecular structure. Studies have shown that dicyanomethylene-pyran derivatives exhibit bimodal solvation dynamics, indicating a complex interaction with the solvent environment. This interaction plays a critical role in determining their efficacy in applications such as OLEDs and optical sensors (Meulen et al., 1996).
Chemical Properties Analysis
The chemical properties of 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran derivatives, such as their high fluorescence quantum yield and tunable emission properties, make them attractive for various technological applications. Their stability, coupled with their strong absorption and emission characteristics, renders them ideal for use in OLEDs, where they serve as efficient red emitters, and in optical chemosensors due to their sensitivity to environmental changes (Guo et al., 2012).
Scientific Research Applications
Dye-sensitized Solar Cells (DSCs):
- Used for interface modification in DSCs, showing significant improvement in photovoltaic performance. The conversion efficiency increased notably with the application of this compound (Gao et al., 2014).
Organic Electroluminescent Devices:
- Found to be an excellent dopant in organic electroluminescent devices, particularly improving red chromaticity and operational stability. It's noted for its high efficiency and long half-life in these applications (Chen et al., 1997).
Synthesis Studies:
- The formation and characterization of novel derivatives during its synthesis, which are key intermediates toward its use in organic electroluminescent devices (Balaganesan et al., 2003).
Organic Light-Emitting Devices (OLEDs):
- Extensively used in the optimization of red dye-doped Alq3 emitters in OLEDs. Adjustments in device structure and doping levels lead to improved electrofluorescent performance (Liu et al., 2003).
Photodetectors:
- Investigated in the context of interface engineering in organic photodetectors, demonstrating improved photocurrents and detailed insights into its working mechanism (Wu et al., 2018).
Nonlinear Optical Properties:
- Studied for its nonlinear optical properties, showing potential for use in various electronic and optical applications due to its large dipole moments and high decomposition temperatures (Moylan et al., 1996).
Random Organic Lasers:
- Utilized in creating random multimode lasers in doped polystyrene thin films, highlighting its effectiveness in coherent light emission applications (Zhang et al., 2008).
Magnetic Field Effects in OLEDs:
- The effects of magnetic fields on the electroluminescence of devices using this compound were studied, providing insights into the mechanisms of singlet-polaron quenching (Xu & Ma, 2014).
Luminescent Solar Concentrators (LSCs):
- Applied in LSCs to reduce self-absorption, a key loss mechanism, by employing solid-state solvation techniques. This led to a substantial shift in emission energy and improved efficiency (Green et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[2-methyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O/c1-18-12-20(21(16-28)17-29)15-22(31-18)7-6-19-13-23-25-24(14-19)27(4,5)9-11-30(25)10-8-26(23,2)3/h6-7,12-15H,8-11H2,1-5H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZWGKCFKSJGPK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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